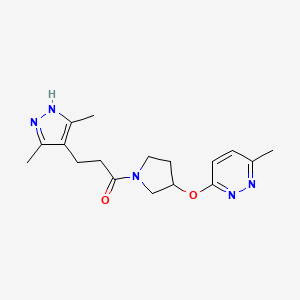

![molecular formula C18H19N5O2 B2420582 N-((1H-benzo[d]imidazol-2-yl)méthyl)-2-méthyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903559-03-4](/img/structure/B2420582.png)

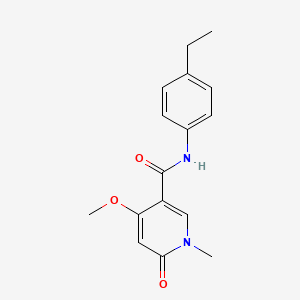

N-((1H-benzo[d]imidazol-2-yl)méthyl)-2-méthyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.

BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés de l'imidazole, y compris le composé en question, ont démontré des propriétés antimicrobiennes significatives. Les chercheurs ont exploré leur potentiel en tant qu'agents antibactériens, antifongiques et antiviraux . L'étude de l'activité spécifique de ce composé contre divers agents pathogènes pourrait conduire à de nouvelles stratégies thérapeutiques.

- Les composés contenant de l'imidazole présentent souvent des effets anti-inflammatoires. En modulant les voies inflammatoires, ils peuvent aider à gérer des affections telles que l'arthrite, l'asthme et les maladies auto-immunes. Des études supplémentaires pourraient élucider les mécanismes anti-inflammatoires de ce composé .

- Certains dérivés de l'imidazole possèdent une activité antitumorale. Les chercheurs ont étudié leur potentiel en tant qu'agents chimiothérapeutiques. L'évaluation de l'impact de ce composé sur les lignées cellulaires cancéreuses et la compréhension de son mode d'action pourraient fournir des informations précieuses .

- Les composés à base d'imidazole ont été explorés pour leurs effets antidiabétiques. L'étude de l'influence de ce composé sur le métabolisme du glucose, la sensibilité à l'insuline ou les voies associées pourrait être pertinente dans le contexte de la recherche sur le diabète .

- Les dérivés de l'imidazole se sont révélés prometteurs pour protéger les neurones du stress oxydatif et des conditions neurodégénératives. L'évaluation du potentiel neuroprotecteur de ce composé pourrait contribuer au développement de médicaments pour les troubles neurologiques .

- Les chercheurs continuent d'explorer des voies de synthèse innovantes pour les composés contenant de l'imidazole. L'étude de méthodes efficaces et évolutives pour synthétiser ce composé et ses analogues pourrait faire progresser le domaine de la chimie hétérocyclique .

Activité antimicrobienne

Potentiel anti-inflammatoire

Propriétés anticancéreuses

Troubles métaboliques et diabète

Effets neuroprotecteurs

Développement de la méthodologie de synthèse

Mécanisme D'action

Target of Action

Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to inhibit ck1δ, a member of the casein kinase 1 (ck1) family . CK1 isoforms are involved in the regulation of many cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

Compounds with a similar structure have been reported to block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes . This suggests that the compound may interact with its targets to modulate gene transcription.

Biochemical Pathways

The inhibition of ck1δ can impact several cellular processes, including wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes involve multiple biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular function.

Pharmacokinetics

Compounds with the 1h-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties , which could potentially influence their pharmacokinetic profile.

Result of Action

Compounds with a similar structure have been reported to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could have potential anti-tumor effects.

Action Environment

The synthesis of similar compounds has been reported to be influenced by the presence or absence of certain reagents , suggesting that the compound’s activity could potentially be affected by its chemical environment.

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-23-17(24)9-12-8-11(6-7-13(12)22-23)18(25)19-10-16-20-14-4-2-3-5-15(14)21-16/h2-5,9,11H,6-8,10H2,1H3,(H,19,25)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAQGOUEDKHODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

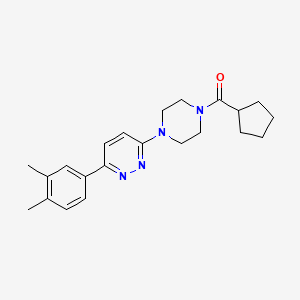

![2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2420505.png)

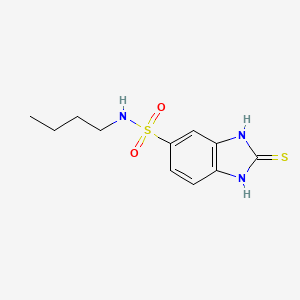

![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)

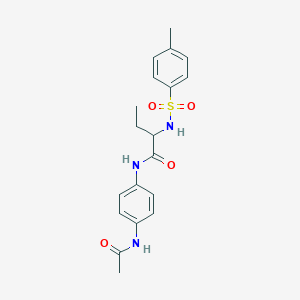

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)